2,3-Difluoro-5-formylbenzonitrile
Overview
Description
2,3-Difluoro-5-formylbenzonitrile is a chemical compound with the molecular formula C8H3F2NO. It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-formylbenzonitrile typically involves the fluorination of a suitable precursor, such as 3,4-dichlorobenzonitrile, using potassium fluoride as the fluorinating agent. The reaction is facilitated by a phase transfer catalyst, such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride. The reaction conditions include a lower fluorination reaction temperature and a short reaction time, resulting in a high yield of the desired product .
Industrial Production Methods: For industrial production, the process is optimized to ensure safety, cost-effectiveness, and environmental friendliness. The solvent and catalyst used in the reaction can be recycled, and the by-products, such as potassium chloride, can be purified and sold. This method is suitable for large-scale production due to its high efficiency and low environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 2,3-Difluoro-5-carboxybenzonitrile.
Reduction: 2,3-Difluoro-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-5-formylbenzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its potential biological activity and interactions with biomolecules.
Medicine: Exploring its potential as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The formyl and nitrile groups contribute to its ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Comparison with Similar Compounds
- 2-Fluoro-5-formylbenzonitrile
- 3,5-Difluoro-4-formylbenzonitrile
- 2,4,5-Trifluorobenzaldehyde
Comparison: 2,3-Difluoro-5-formylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of two fluorine atoms in the 2,3-positions can influence the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
2,3-difluoro-5-formylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGAMKRGVDBDBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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